molecular formula C30H52O2 B568803 Squalene-2,3-diol CAS No. 14031-37-9

Squalene-2,3-diol

Cat. No. B568803
CAS RN: 14031-37-9
M. Wt: 444.744
InChI Key: GRPNWQFOKYUABH-BANQPHDMSA-N
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Description

Squalene-2,3-diol is a natural triterpenoid . It has a CAS Number of 14031-37-9 and a molecular formula of C30H52O2 . It is found in the herbs of Amoora dasyclada .


Synthesis Analysis

Squalene is synthesized from two units of farnesyl diphosphate . It is a valuable compound with several human health-related applications . Squalene is synthesized in many organisms, its natural sources are limited . The yeast Saccharomyces cerevisiae represents an attractive option due to elaborated techniques of genetic and metabolic engineering that can be applied to improve squalene yields .


Molecular Structure Analysis

The this compound molecule contains a total of 83 bond(s). There are 31 non-H bond(s), 5 multiple bond(s), 16 rotatable bond(s), 5 double bond(s), 2 hydroxyl group(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .


Chemical Reactions Analysis

Squalene hopene cyclases (SHC) convert squalene, the linear triterpene to fused ring product hopanoid by the cationic cyclization mechanism . The enzymatic cyclizations of (3R)- and (3S)-2,3-squalene diols by squalene cyclase afforded bicyclic compounds and epoxydamamranes in a ca. 3 : 2 ratio .


Physical And Chemical Properties Analysis

This compound is a lipophilic biomolecule that belongs to the chemical class of triterpenes. It is formed by six isoprene units, so, it is a 30-carbon isoprenoid compound with six double bonds (C30H50). SQ is an odorless, colorless, liquid oil .

Scientific Research Applications

  • Pharmacological and Cosmetic Applications : Squalene is known for its pharmacological, cosmetic, and nutritional potential. It reduces skin damage caused by UV radiation, lowers LDL levels and cholesterol, and exhibits antitumor and anticancer effects. Squalene is also used as an excipient in pharmaceutical formulations for disease management and therapy. Its properties as a protective agent, reducing chemotherapy-induced side effects, and its role in enhancing immune responses make it valuable in vaccine delivery applications (Lozano-Grande et al., 2018); (Reddy & Couvreur, 2009).

  • Biotechnological Production : Advances in biotechnology have led to the development of synthetic techniques for producing squalene. However, achieving yields sufficient for global demand remains a challenge. Studies have also looked into the effects of squalene from seed or vegetable sources for use in the food sector (Nadeau & Hanzlik, 1969).

  • Medical and Nutritional Insights : Squalene's antioxidant, anti-inflammatory, and anti-atherosclerotic properties have been supported by recent studies. Its antineoplastic effect in nutrigenetic-type treatments and its role in decreasing hepatic cholesterol and triglycerides have also been highlighted. The bioavailability of squalene and its intracellular transport have been well-established (Lou-Bonafonte et al., 2018).

  • Disease Management and Vaccine Delivery : Squalene's role in disease management extends to its use in parenteral emulsions for drug and vaccine delivery. The safety and physicochemical properties of squalene-containing emulsions have been thoroughly evaluated, demonstrating its significance in pharmaceutical applications (Fox, 2009).

  • Microbial Engineering for Squalene Production : Efforts in microbial engineering aim to enhance squalene production, addressing challenges and opportunities in the process. Advances in synthetic biology have been leveraged to fine-tune various organisms for improved squalene output, a promising direction given the limitations of natural sources (Gohil et al., 2019).

Mechanism of Action

Target of Action

Squalene-2,3-diol is a natural product that plays a crucial role in the biosynthesis of triterpenoids . It is a precursor in the biosynthesis of dammarane-type triterpenoids . The primary target of this compound is the enzyme squalene epoxidase (SQLE), which converts squalene to 2,3-oxidosqualene .

Mode of Action

this compound interacts with its target, SQLE, by serving as a substrate for the enzyme. SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of various triterpenoids . This interaction results in the production of 2,3-oxidosqualene, which is further processed by other enzymes to produce various triterpenoids .

Biochemical Pathways

The action of this compound primarily affects the biosynthesis pathways of triterpenoids. Squalene is converted into 2,3-oxidosqualene via the action of SQLE . This 2,3-oxidosqualene is then converted into various cyclic triterpenes by oxidosqualene cyclases (OSCs), marking the first diversification stage of the triterpene biosynthetic pathway .

Pharmacokinetics

A study on the pharmacokinetics of squalene-containing adjuvants in vaccines suggests that a single dose of squalene-containing emulsion will be removed from human deltoid muscle within six days following intramuscular injection .

Result of Action

The action of this compound results in the production of various triterpenoids, which are metabolites with diverse biological activities. These triterpenoids play important roles in various physiological processes in plants, such as the development of roots and shoots, vascular differentiation, and more .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, oxygen limitation has been shown to increase squalene accumulation in certain organisms . This suggests that the action, efficacy, and stability of this compound can be influenced by the oxygen levels in the environment.

Safety and Hazards

According to the Material Safety Data Sheet, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Squalene synthase (SQS) has emerged as a promising therapeutic target for various diseases, including cancers, owing to its pivotal role in the mevalonate pathway and the antioxidant properties of squalene . The SQLE structure will facilitate the development of improved inhibitors .

properties

IUPAC Name

(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPNWQFOKYUABH-BANQPHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(C(C)(C)O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of Squalene-2,3-diol in natural product synthesis?

A1: this compound serves as a key intermediate in the synthesis of Squalene-2,3-epoxide, a compound isolated from the marine green algae Caulerpa prolifera []. This epoxide exhibits biological activity and is found in low concentrations in the algae (0.005% of fresh weight) []. The development of efficient synthetic routes to these compounds is crucial for further investigation of their biological properties and potential applications.

Q2: What innovative synthetic approach is described for producing (S)-(-)-Squalene-2,3-epoxide?

A2: The research highlights a direct asymmetric synthesis of (S)-(-)-Squalene-2,3-epoxide using Squalenedioic acid as a starting material []. This method utilizes a novel asymmetric epoxidation technique for allylic alcohols developed by Katsuki and Sharpless []. This approach offers a more efficient and stereoselective alternative to previously reported methods, potentially enabling greater access to this important natural product derivative.

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